4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid
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Overview
Description
4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzyloxybenzaldehyde with a suitable reagent to introduce the hydroxy and keto groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, further modifying the compound’s structure.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the hydroxy and keto groups.
3-Hydroxy-4-oxobutanoic acid: Lacks the benzyloxy group but has similar functional groups.
4-Oxo-4-phenylbutanoic acid: Contains a phenyl group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) |
InChI Key |
IHBVXNKKIAKFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O |
Origin of Product |
United States |
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